3-[(dimethylamino)methyl]-3,4-dihydro-2H-chromen-7-amine
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Overview
Description
3-[(dimethylamino)methyl]-3,4-dihydro-2H-chromen-7-amine is a chemical compound that belongs to the class of chromane derivatives Chromane derivatives are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(dimethylamino)methyl]-3,4-dihydro-2H-chromen-7-amine can be achieved through several synthetic routes. One common method involves the reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols using organocatalysts. This reaction proceeds through a domino Michael/hemiacetalization reaction followed by oxidation and dehydroxylation . The reaction conditions typically involve the use of modularly designed organocatalysts (MDOs) self-assembled from cinchona alkaloid derivatives and amino acids in the reaction media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing green chemistry practices, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-[(dimethylamino)methyl]-3,4-dihydro-2H-chromen-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chroman-2-one derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as PCC (Pyridinium chlorochromate) are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various functionalized chromane derivatives, which can exhibit unique biological and pharmacological activities .
Scientific Research Applications
3-[(dimethylamino)methyl]-3,4-dihydro-2H-chromen-7-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-[(dimethylamino)methyl]-3,4-dihydro-2H-chromen-7-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit oxidative stress, which is a key mechanism in the treatment of various disease conditions . Additionally, it may interact with enzymes and receptors involved in biological processes, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Chroman-2-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Coumarin derivatives: Coumarins are structurally related to chromanes and have been extensively studied for their biological properties.
Uniqueness
3-[(dimethylamino)methyl]-3,4-dihydro-2H-chromen-7-amine is unique due to its specific functional groups and the resulting chemical reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research.
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]-3,4-dihydro-2H-chromen-7-amine |
InChI |
InChI=1S/C12H18N2O/c1-14(2)7-9-5-10-3-4-11(13)6-12(10)15-8-9/h3-4,6,9H,5,7-8,13H2,1-2H3 |
InChI Key |
YBUJOLGIDBRNJA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CC2=C(C=C(C=C2)N)OC1 |
Origin of Product |
United States |
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